N-[(5-benzoylthiophen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide
Description
Properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-12-10-16(13(2)23-12)19(22)20-11-15-8-9-17(24-15)18(21)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKUFWVKAZISAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 5-benzoylthiophene-2-carbaldehyde with 2,5-dimethylfuran-3-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[(5-benzoylthiophen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, especially at the positions adjacent to the sulfur atom. Common reagents include halogens and nitrating agents.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Anticancer Applications
Research indicates that N-[(5-benzoylthiophen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide possesses notable anticancer properties. It has been shown to affect various cancer cell lines, including:
- HepG2 (Liver Cancer)
- MCF-7 (Breast Cancer)
- Huh-7 (Hepatoma)
Mechanisms of Action :
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by modulating mitochondrial pathways. This results in increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : Treatment with this compound leads to cell cycle arrest, particularly in the S-phase, which inhibits cancer cell proliferation.
Antimicrobial Activity
In addition to its anticancer effects, this compound exhibits antimicrobial properties against various pathogens. Notable findings include:
- Bacterial Activity : Effective against common bacterial strains such as Escherichia coli and Staphylococcus aureus.
- Potential Antifungal Properties : Preliminary studies suggest activity against certain fungal pathogens.
Applications in Pharmaceuticals
Given its biological activities, this compound is being explored for potential use in drug development. It may serve as a lead compound for designing novel anticancer therapies or antimicrobial agents.
Material Science Applications
The unique chemical structure of this compound also positions it as a candidate for applications in material sciences. Its potential utility includes:
- Organic Electronics : Due to its conjugated structure, it may be suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics.
- Polymer Chemistry : The compound could be incorporated into polymer matrices to enhance material properties or impart specific functionalities.
- Anticancer Study : A study conducted on HepG2 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathway activation.
- Antimicrobial Research : In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL, suggesting potential for development into an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Furan-3-carboxamide Derivatives
lists several N-aryl-2,5-dimethylfuran-3-carboxamide derivatives, highlighting the impact of substituents on the phenyl group. Key analogs include:
| Compound Name | Substituent on Phenyl Group | CAS Number |
|---|---|---|
| N-(2,4-Dichlorophenyl)-2,5-dimethylfuran-3-carboxamide | 2,4-dichloro | 915924-32-2 |
| N-(4-Ethoxyphenyl)-2,5-dimethylfuran-3-carboxamide | 4-ethoxy | 915931-93-0 |
| N-(4-Bromophenyl)-2,5-dimethylfuran-3-carboxamide | 4-bromo | 56776-59-1 |
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, Br) : Chlorine and bromine substituents enhance lipophilicity and may improve membrane permeability but could reduce solubility. These groups are often used to modulate metabolic stability .
The target compound substitutes the phenyl group with a 5-benzoylthiophen-2-ylmethyl moiety, introducing a thiophene-benzoyl hybrid system. This structural variation likely enhances π-π stacking interactions in biological targets compared to simpler phenyl analogs.
Thiophene-Containing Analogs
For instance:
- B5 (4-fluorobenzamide derivative) : Fluorine substitution improves metabolic stability but may alter steric interactions compared to bulkier benzoyl groups .
The benzoyl-thiophene group in the target compound combines aromaticity (thiophene) with a ketone functionality, possibly optimizing both binding affinity and metabolic resistance.
Functional Comparisons with Benzimidazole and Indene Derivatives
Benzimidazole Derivatives ()

Compounds like B1 (N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline) and B8 (N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide) feature fused bicyclic systems. Key differences include:
Inhibitory Activity Insights ()
Methyl benzoate derivatives (B1–B5) inhibit PCSK9, a cholesterol-regulating protein, with IC₅₀ values likely influenced by substituent electronic effects. For example:
- B4 (4-methoxybenzamide) : The methoxy group’s electron-donating nature may enhance hydrogen bonding with active-site residues.
- B5 (4-fluorobenzamide) : Fluorine’s electronegativity could strengthen dipole interactions.
The target compound’s benzoyl-thiophene group may offer superior hydrophobic interactions compared to indene-based analogs, though direct activity data are needed for confirmation.
Physicochemical and Chromatographic Behavior
demonstrates that substituents profoundly affect chromatographic separation. For example:
- N-(3,5-dinitrobenzoyl)alanine methyl ester: Higher polarity due to the nitro group reduces retention on non-polar stationary phases.
- End-capped vs. Non-end-capped CSPs: End-capped columns improve peak symmetry for polar compounds .
The target compound’s benzoyl and thiophene groups likely increase hydrophobicity, leading to longer retention times in reversed-phase chromatography compared to simpler furan-3-carboxamides.
Biological Activity
N-[(5-benzoylthiophen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure combining a benzoylthiophene moiety with a dimethylfuran carboxamide. Its molecular formula is , indicating the presence of sulfur and nitrogen, which may contribute to its biological effects.
Biological Activity
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related furan derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
2. Mechanism of Action
The proposed mechanisms for the anticancer effects include:
- Microtubule Disruption : Similar compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, promoting apoptosis .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the cytotoxicity of this compound against various cancer cell lines. The results indicate that this compound demonstrates selective toxicity towards malignant cells compared to normal cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Significant reduction in viability |
| HeLa (Cervical) | 10.0 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Cell cycle arrest |
In Vivo Studies
Preliminary animal studies have shown that administration of this compound resulted in tumor regression in xenograft models. The compound's efficacy was attributed to its ability to enhance the immune response against tumor cells.
Case Studies
Several case studies have highlighted the potential of this compound in combination therapies with other chemotherapeutic agents. For example:
- Combination with Doxorubicin : A study demonstrated enhanced efficacy when this compound was used alongside doxorubicin in breast cancer models .
Toxicology and Safety Profile
While promising, the safety profile of this compound requires further investigation. Toxicological assessments indicate potential hepatotoxicity at higher doses, necessitating careful dosage optimization in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
